molecular formula C6H4BrNOS B8362922 2-Bromo alpha-ethynyl 4-thiazolemethanol

2-Bromo alpha-ethynyl 4-thiazolemethanol

Cat. No.: B8362922
M. Wt: 218.07 g/mol
InChI Key: OJMABXSKPBAOGB-UHFFFAOYSA-N
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Description

2-Bromo alpha-ethynyl 4-thiazolemethanol (chemical formula: C₆H₅BrNOS) is a brominated thiazole derivative characterized by a thiazole ring substituted with a bromine atom at the 2-position, an ethynyl group at the alpha position, and a hydroxymethyl group at the 4-position. The ethynyl group facilitates click chemistry applications, while the bromine atom enhances electrophilic substitution reactivity, making it a versatile intermediate in organic synthesis .

Thiazole derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties. The presence of bromine in this compound may enhance its binding affinity to biological targets, such as kinases or bacterial enzymes, by introducing steric and electronic effects .

Properties

Molecular Formula

C6H4BrNOS

Molecular Weight

218.07 g/mol

IUPAC Name

1-(2-bromo-1,3-thiazol-4-yl)prop-2-yn-1-ol

InChI

InChI=1S/C6H4BrNOS/c1-2-5(9)4-3-10-6(7)8-4/h1,3,5,9H

InChI Key

OJMABXSKPBAOGB-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CSC(=N1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo alpha-ethynyl 4-thiazolemethanol with structurally analogous brominated thiazole derivatives, highlighting key differences in substituents, molecular properties, and applications.

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 2-Bromo, alpha-ethynyl, 4-hydroxymethyl C₆H₅BrNOS High reactivity in click chemistry; potential kinase inhibitor.
2-Bromo-4'-(2-thiazolyl)acetophenone 2-Bromo, 4-thiazolyl ketone C₁₁H₈BrNOS Used in heterocyclic synthesis; exhibits photoactive properties.
2-Bromo-4-(4-ethylphenyl)-5-methylthiazole 2-Bromo, 4-(4-ethylphenyl), 5-methyl C₁₂H₁₃BrNS Industrial intermediate; requires stringent safety handling due to volatility (GHS Category 4) .
2-Bromo-1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]ethanone 2-Bromo, 4-methyl, 5-ethanone, 4-(trifluoromethyl)phenyl C₁₃H₁₀BrF₃NOS Fluorinated analog with enhanced lipophilicity; used in agrochemical research.
[2-(aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride 2-aminomethyl, 4-hydroxymethyl, dihydrochloride C₅H₁₀Cl₂N₂OS Water-soluble derivative; explored for antibacterial activity.

Key Structural and Functional Differences

Substituent Effects on Reactivity: The ethynyl group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in non-ethynylated analogs like 2-Bromo-4'-(2-thiazolyl)acetophenone . Fluorinated derivatives (e.g., the trifluoromethylphenyl analog in ) exhibit increased metabolic stability and membrane permeability compared to non-fluorinated counterparts.

Biological Activity: Compounds with hydroxymethyl groups (e.g., this compound and [2-(aminomethyl)-1,3-thiazol-4-yl]methanol) show enhanced solubility, making them preferable for aqueous biological assays .

In contrast, dihydrochloride salts (e.g., ) are less volatile but may require pH stabilization.

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